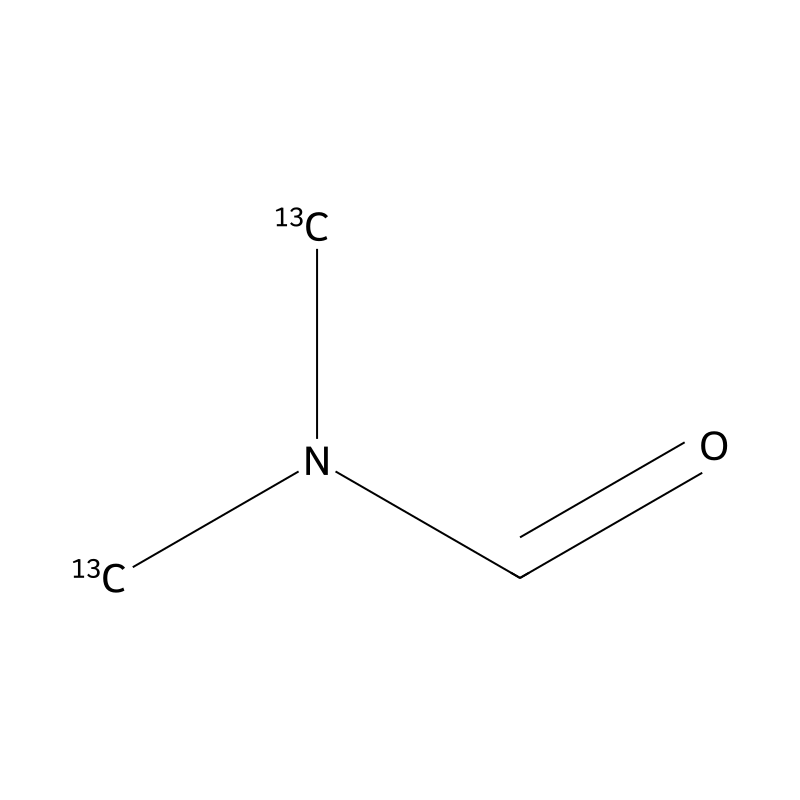

N,N-Dimethyl-13C2-formamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N,N-Dimethyl-13C2-formamide (CAS 117880-10-1) is a highly specialized, stable isotope-labeled analogue of the ubiquitous polar aprotic solvent N,N-dimethylformamide (DMF), featuring 99 atom % carbon-13 enrichment exclusively at the two N-methyl positions . While it retains the identical macroscopic physicochemical properties of unlabeled DMF—such as a boiling point of 153 °C and a density of 0.970 g/mL—the dual 13C substitution provides a distinct +2 Da mass shift and unique nuclear magnetic resonance (NMR) signatures . From a procurement perspective, this specific isotopologue is primarily sourced as a premium internal standard for quantitative mass spectrometry, a high-fidelity tracer for complex metabolic studies, and a mechanistic probe for advanced organic synthesis where DMF acts as a non-innocent reagent .

Generic substitution with unlabeled DMF, deuterated DMF (DMF-d7), or carbonyl-labeled 13C-DMF fundamentally fails to meet the rigorous demands of advanced analytical and mechanistic workflows . Unlabeled DMF cannot be distinguished from endogenous or residual analyte in complex matrices, precluding its use as an internal standard . While DMF-d7 offers a mass shift, deuterium substitutions are susceptible to hydrogen-deuterium (H/D) exchange in protic environments and induce significant primary kinetic isotope effects (KIEs) that artificially alter metabolic cleavage rates (e.g., during N-demethylation) . Furthermore, substituting with N,N-Dimethylformamide-(carbonyl-13C) is ineffective for tracking the dimethylamino moiety; in reactions where DMF acts as an amine source, the carbonyl label is lost as carbon monoxide, rendering the resulting product completely unlabeled and invisible to 13C-targeted analysis .

Absolute Quantification of Residual DMF via M+2 Mass Shift

In quantitative mass spectrometry, N,N-Dimethyl-13C2-formamide serves as an ideal internal standard by providing identical extraction and ionization efficiencies to native DMF, combined with a clear isotopic separation . The +2 Da mass shift ensures baseline resolution from the natural abundance M+0 peak of unlabeled DMF, eliminating matrix suppression errors and enabling precise calibration in complex environmental or pharmaceutical matrices .

| Evidence Dimension | Isotopic mass shift for MS resolution |

| Target Compound Data | N,N-Dimethyl-13C2-formamide (M+2, MW 75.08 g/mol) |

| Comparator Or Baseline | Unlabeled DMF (M+0, MW 73.09 g/mol) |

| Quantified Difference | +1.99 Da mass shift provides 100% resolution from the natural abundance analyte. |

| Conditions | GC-MS or LC-MS/MS quantification of residual solvents in complex matrices. |

Essential for regulatory compliance testing where accurate, matrix-independent quantification of residual DMF is required.

Avoidance of Kinetic Isotope Effects in ADME Studies

When tracing the metabolic fate of DMF, particularly its N-demethylation pathways, the choice of isotope is critical. Deuterated tracers (like DMF-d7) introduce significant primary kinetic isotope effects (KIEs) during C-D bond cleavage, which can artificially slow the metabolic rate . In contrast, the 13C2-methyl labels in N,N-Dimethyl-13C2-formamide exhibit negligible primary KIEs, ensuring that the tracer perfectly mimics the true enzymatic clearance and biotransformation kinetics of native DMF.

| Evidence Dimension | Metabolic clearance rate fidelity (N-demethylation) |

| Target Compound Data | 13C2-labeled methyl groups (negligible primary KIE, k_12C/k_13C ≈ 1.01 - 1.05) |

| Comparator Or Baseline | Deuterated DMF-d7 (significant primary KIE, k_H/k_D > 2.0) |

| Quantified Difference | 13C labeling preserves natural enzymatic cleavage kinetics, whereas deuterium substitution can artificially suppress the N-demethylation rate by >50%. |

| Conditions | Cytochrome P450-mediated metabolism in hepatic microsomes or in vivo models. |

Crucial for toxicologists who need an isotopically labeled tracer that perfectly mimics the true pharmacokinetic profile of native DMF without artificial skewing.

Mechanistic Tracking of Amine Transfer in Non-Innocent Solvents

DMF frequently acts as a non-innocent solvent, serving as a source of dimethylamine in various catalytic cross-coupling and amination reactions. Using N,N-Dimethyl-13C2-formamide allows chemists to definitively track the incorporation of the dimethylamino group into the final product via 13C NMR and MS . If a carbonyl-13C labeled comparator is used instead, the label is lost as carbon monoxide during the amine transfer, resulting in an unlabeled product and a failed mechanistic probe .

| Evidence Dimension | Label retention during dimethylamination reactions |

| Target Compound Data | N,N-Dimethyl-13C2-formamide (100% 13C label retention in the -N(CH3)2 product) |

| Comparator Or Baseline | Carbonyl-13C DMF (0% label retention, label lost as 13CO) |

| Quantified Difference | Provides definitive 13C NMR tracking of the dimethylamino group, which is impossible with carbonyl-labeled alternatives. |

| Conditions | Mechanistic studies of cross-coupling or amination reactions where DMF acts as the dimethylamine source. |

Allows synthetic chemists to definitively prove the origin of the dimethylamino group in complex catalytic transformations.

Residual Solvent Quantification in Pharmaceutical APIs

Utilizing the M+2 mass shift of N,N-Dimethyl-13C2-formamide as an internal standard in GC-MS or LC-MS/MS workflows to accurately quantify trace levels of unlabeled DMF, ensuring compliance with ICH Q3C residual solvent guidelines without matrix suppression interference.

High-Fidelity Pharmacokinetic and Toxicological Profiling

Deploying the compound in in vivo or in vitro ADME studies to trace the biotransformation of DMF into N-methylformamide (NMF) and other metabolites, specifically avoiding the kinetic isotope effects that plague deuterated alternatives .

Elucidation of Dimethylamination Reaction Mechanisms

Applying the 13C2-methyl labeled solvent in advanced organic synthesis to definitively track and prove the transfer of the dimethylamino moiety from DMF to the target substrate via quantitative 13C NMR spectroscopy .

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H312+H332 (100%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;

acute toxicity, inhalation];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard